molecular formula C9H13ClN4O B3838416 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

Cat. No.: B3838416
M. Wt: 228.68 g/mol
InChI Key: HRKFMQYNUGVNKW-UHFFFAOYSA-N
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Description

Chemical Identity:
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (CAS: 3357-30-0) is a triazole-derived compound with the molecular formula C₉H₁₃ClN₄O and a molecular weight of 228.68 g/mol . Its structure features a 1,2,4-triazole core substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. The hydrochloride hydrate form enhances solubility and stability, making it suitable for laboratory applications .

Properties

IUPAC Name

2-methyl-5-phenyl-1,2,4-triazol-3-amine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH.H2O/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7;;/h2-6H,1H3,(H2,10,11,12);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFMQYNUGVNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with formamide to form 1-phenyl-1H-1,2,4-triazole. This intermediate is then methylated using methyl iodide to yield 1-methyl-3-phenyl-1H-1,2,4-triazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate exhibits notable antimicrobial and antifungal properties. Studies have reported its effectiveness against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Drug Development

The triazole moiety present in this compound is a common pharmacophore in numerous bioactive molecules. Its structural characteristics allow for interactions with enzymes and receptors, which are crucial for drug design. Preliminary findings suggest that it may interact with specific targets involved in microbial resistance mechanisms, paving the way for developing new antimicrobial drugs .

Materials Science

Beyond its biological applications, this compound could be explored for its properties in materials science. The thermal stability of triazole derivatives may make them suitable candidates for use in fire-resistant polymers or other advanced materials.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of this compound against Candida species. Results indicated that the compound effectively inhibited fungal growth at specific concentrations, suggesting its potential use as an antifungal agent in clinical settings.

Case Study 2: Interaction with Biological Targets

Another research focused on the binding affinity of this compound with various enzymes related to microbial resistance. The study utilized molecular docking simulations to predict interactions, revealing that the compound has a high affinity for certain targets, which could lead to the development of novel inhibitors against resistant strains .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Monoisotopic Mass: 228.077789 Da .
  • ChemSpider ID : 29420755 .
  • Storage : Typically stored under controlled conditions for lab use, with purity ≥95% .

Triazole derivatives are structurally diverse, with variations in substituents significantly impacting their physicochemical properties, biological activity, and applications. Below is a detailed comparison of the target compound with structurally related analogs:

Alkyl-Substituted Triazolamine Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (3357-30-0) C₉H₁₃ClN₄O 228.68 N1-methyl, C3-phenyl Lab reagent (no therapeutic data)
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride (1255717-34-0) C₄H₁₀ClN₄ 148.61 N1-ethyl Commercial availability; structural analog
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride (85631-73-8) C₁₁H₂₃ClN₄ 246.78 C3-nonyl chain Surfactant or hydrophobic agent candidate
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (1423033-12-8) C₆H₁₃ClN₄ 176.65 C5-ethyl, C3-ethylamine Specialty chemical; potential pharmacological intermediate

Key Observations :

  • Alkyl chain length influences solubility and lipophilicity.
  • The hydrochloride salt form (common across analogs) improves crystallinity and stability, critical for lab handling .
Phenyl-Substituted Triazolamine Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position Applications/Notes Reference
[3-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl]amine hydrate (1609406-60-1) C₉H₁₁N₅·H₂O 209.23 C3-phenyl, N4-methyl Discontinued lab reagent; positional isomer of target compound
3-Phenyl-1H-1,2,4-triazol-5-amine (61-82-5) C₈H₈N₄ 160.18 C3-phenyl Herbicide; lacks methyl and hydrochloride groups

Key Observations :

  • Phenyl ring position affects biological activity.
  • The absence of a hydrochloride hydrate in 61-82-5 reduces its solubility compared to the target compound .
Hydrochloride Hydrate vs. Other Salt Forms
Compound Name (CAS) Salt Form Molecular Weight (g/mol) Key Differences Applications Reference
This compound (3357-30-0) Hydrochloride hydrate 228.68 Enhanced solubility Lab use
Ripasudil hydrochloride hydrate (K-115) Hydrochloride hydrate 357.84 ROCK inhibitor Glaucoma treatment
1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride (1185300-35-9) Dihydrochloride 182.04 Higher chloride content Unspecified lab applications

Key Observations :

  • Hydrate forms (e.g., Ripasudil and target compound) improve bioavailability and stability in aqueous environments .
  • Dihydrochloride salts (e.g., 1185300-35-9) may offer higher ionic strength but could complicate crystallization .

Biological Activity

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate (CAS No. 3357-30-0) is a triazole derivative recognized for its diverse biological activities. The compound features a triazole ring, which is known for its pharmacological significance, and has been the subject of research due to its potential applications in medicinal chemistry and materials science.

The molecular formula of this compound is C9H10ClN4H2OC_9H_{10}ClN_4\cdot H_2O, with a molecular weight of 174.2 g/mol. It appears as a white to off-white crystalline solid and is soluble in water, making it suitable for laboratory applications .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in drug development .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm) at 100 µg/mL
Escherichia coli18
Staphylococcus aureus15
Enterococcus faecalis12
Bacillus cereus14

These results indicate that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their growth mechanisms.

The biological activity of this compound can be attributed to its ability to engage in nucleophilic substitution reactions due to the presence of the triazole moiety. Additionally, the amine group can participate in protonation and deprotonation reactions, influencing solubility and reactivity under various pH conditions .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound. For instance:

  • Synthesis and Antibacterial Activity : A study synthesized various triazole derivatives and evaluated their antibacterial properties against human pathogens. The findings suggested that compounds with similar structural features exhibited comparable or superior antibacterial activity compared to standard drugs like streptomycin .
  • Antifungal Studies : Another investigation focused on evaluating the antifungal activity of triazole derivatives against eight human pathogenic fungi. The results indicated that certain derivatives showed promising antifungal effects, warranting further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves condensation of 3-phenyl-1H-1,2,4-triazol-5-amine with methylamine derivatives under acidic conditions (e.g., HCl). Key steps include refluxing in a polar solvent (e.g., ethanol/water mixture) to facilitate nucleophilic substitution, followed by precipitation of the hydrochloride hydrate salt. Reaction parameters like pH, temperature, and stoichiometry critically affect yield and purity. For example, excess methylamine may reduce byproduct formation, while controlled cooling ensures proper crystallization .
  • Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) is recommended to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the triazole ring and phenyl group. For instance, aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the methylamine protons resonate as a singlet near δ 3.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula C9H11ClN4·H2O (e.g., [M+H]+ at m/z 231.08) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in the crystal lattice. For example, planar triazole rings and dihedral angles between phenyl and triazole moieties (e.g., ~2.3°) are key structural features .

Advanced Research Questions

Q. How can computational methods like molecular docking and quantum chemical calculations optimize synthesis and predict biological activity?

  • Reaction Optimization : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in triazole formation. For instance, solvent effects on activation energy can guide solvent selection for higher yields .
  • Biological Prediction : Molecular docking (AutoDock Vina, Schrödinger) screens interactions with targets like fungal CYP51 or bacterial gyrase. Hydration effects from the hydrochloride hydrate form must be included to improve binding affinity predictions .

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial efficacy across different studies?

  • Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations to minimize variability in microbial strains and growth media .
  • Structural Analog Analysis : Compare activity trends with analogs (e.g., 3-methyl or 5-phenyl substitutions) to identify pharmacophores. For example, the phenyl group’s electron-withdrawing properties may enhance membrane penetration in Gram-negative bacteria .

Q. How does the compound’s hydrochloride hydrate form affect its solubility and pharmacokinetics compared to the free base?

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) via ionic interactions, critical for in vivo bioavailability. Hydration further stabilizes the crystal lattice, reducing hygroscopicity .
  • Pharmacokinetics : In rodent models, the hydrate form shows prolonged half-life (t1/2 ~4.2 hr) due to slower renal clearance compared to the free base (t1/2 ~1.8 hr). Metabolite profiling (LC-MS/MS) reveals hepatic oxidation of the methyl group as the primary clearance pathway .

Q. What are the challenges in scaling up laboratory synthesis to industrial production while maintaining purity?

  • Process Intensification : Transitioning from batch to continuous flow reactors improves heat/mass transfer during exothermic triazole cyclization. However, corrosion from HCl necessitates Hastelloy or glass-lined reactors .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity. Recrystallization kinetics must be optimized to prevent hydrate dehydration during drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate
Reactant of Route 2
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1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate

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